molecular formula C10H8F4O3 B2476828 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate CAS No. 238751-63-8

2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate

Cat. No.: B2476828
CAS No.: 238751-63-8
M. Wt: 252.165
InChI Key: YGEVQEXZCKHLCD-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 4-hydroxybenzoate is a chemical compound with the molecular formula C10H8F4O3. It is an ester derivative of 4-hydroxybenzoic acid and 2,2,3,3-tetrafluoropropanol. This compound is known for its unique properties due to the presence of fluorine atoms, which can significantly alter its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl 4-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Another ester derivative of 4-hydroxybenzoic acid, but with a methyl group instead of a tetrafluoropropyl group.

    Ethyl 4-hydroxybenzoate: Similar to methyl 4-hydroxybenzoate but with an ethyl group.

    Propyl 4-hydroxybenzoate: Contains a propyl group instead of a tetrafluoropropyl group

Uniqueness

The uniqueness of 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate lies in the presence of fluorine atoms, which can significantly alter its chemical properties, such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c11-9(12)10(13,14)5-17-8(16)6-1-3-7(15)4-2-6/h1-4,9,15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEVQEXZCKHLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(C(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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